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Compound of Interest

Compound Name: 2-Iodo-4-methyl-1-nitrobenzene

Cat. No.: B1586287 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

properties of 2-Iodo-4-methyl-1-nitrobenzene. Designed for researchers, scientists, and

professionals in drug development, this document outlines the theoretical basis and practical

application of key spectroscopic techniques for the characterization of this compound. While

experimental data for this specific molecule is not readily available in public databases, this

guide will present predicted spectroscopic data based on established principles and data from

analogous compounds.

Compound Overview
2-Iodo-4-methyl-1-nitrobenzene is an aromatic organic compound with the chemical formula

C₇H₆INO₂.[1][2] Its structure consists of a benzene ring substituted with an iodine atom, a

methyl group, and a nitro group at positions 2, 4, and 1, respectively. The molecular weight of

this compound is approximately 263.03 g/mol .[1][2] Understanding its spectroscopic signature

is crucial for its identification, purity assessment, and quality control in synthetic chemistry and

pharmaceutical development.

Key Identifiers:
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Identifier Value

IUPAC Name 2-Iodo-4-methyl-1-nitrobenzene

CAS Number 52488-29-6

Molecular Formula C₇H₆INO₂

| Molecular Weight | 263.03 g/mol |

Molecular Structure
The arrangement of substituents on the benzene ring dictates the expected spectroscopic

behavior of the molecule.

Caption: Molecular structure of 2-Iodo-4-methyl-1-nitrobenzene.

Safety and Handling
As with any chemical substance, proper safety precautions are paramount. While a specific

Safety Data Sheet (SDS) for 2-Iodo-4-methyl-1-nitrobenzene is not widely available, data

from structurally similar nitroaromatic and iodoaromatic compounds suggest that it should be

handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled.[3]

Standard laboratory safety protocols, including the use of personal protective equipment

(gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-

ventilated area or a fume hood.

Infrared (IR) Spectroscopy
Theoretical Principles
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic

of the types of bonds and functional groups present in the molecule.

Predicted IR Spectrum
The IR spectrum of 2-Iodo-4-methyl-1-nitrobenzene is expected to exhibit several

characteristic absorption bands:
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Wavenumber (cm⁻¹) Functional Group Vibration Type

~3100-3000 Aromatic C-H Stretching

~2950-2850 Methyl C-H Stretching

~1590, 1475 Aromatic C=C Stretching

~1525 Nitro (NO₂) ** Asymmetric Stretching

~1345 Nitro (NO₂) ** Symmetric Stretching

~1100-1000 C-N Stretching

~850-800 C-H
Out-of-plane Bending

(Aromatic)

~600-500 C-I Stretching

The most diagnostic peaks will be the strong absorptions corresponding to the asymmetric and

symmetric stretching of the nitro group. Data from similar compounds like 1-iodo-4-

nitrobenzene supports these expected ranges.

Experimental Protocol: Attenuated Total Reflectance
(ATR) - IR

Sample Preparation: A small amount of solid 2-Iodo-4-methyl-1-nitrobenzene is placed

directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule.

¹H NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei

(protons) in a magnetic field. The chemical shift of a proton is influenced by its electronic

environment, and the splitting pattern (multiplicity) is determined by the number of neighboring

protons.

Predicted ¹H NMR Spectrum:

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~8.0 Doublet (d) 1H H-3

~7.8
Doublet of doublets

(dd)
1H H-5

~7.4 Doublet (d) 1H H-6

~2.5 Singlet (s) 3H -CH₃

The aromatic protons are expected to be in the downfield region (7.0-8.5 ppm) due to the

deshielding effect of the aromatic ring and the electron-withdrawing nitro group.

The proton at position 3 (H-3) is ortho to the strongly electron-withdrawing nitro group and

will likely be the most downfield.

The methyl protons will appear as a singlet in the typical alkyl region.

Caption: Predicted ¹H NMR assignments for 2-Iodo-4-methyl-1-nitrobenzene.

¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy detects the resonance of carbon-13 nuclei. The

chemical shift of each carbon atom provides information about its hybridization and electronic

environment.
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Predicted ¹³C NMR Spectrum:

Predicted Chemical Shift (δ, ppm) Assignment

~150 C-1 (C-NO₂)

~145 C-4 (C-CH₃)

~139 C-5

~135 C-3

~125 C-6

~95 C-2 (C-I)

~21 -CH₃

The carbon attached to the nitro group (C-1) and the methyl group (C-4) will be significantly

downfield.

The carbon bearing the iodine atom (C-2) will be shifted upfield due to the "heavy atom

effect".

The remaining aromatic carbons will have chemical shifts in the typical aromatic region.

The methyl carbon will appear in the aliphatic region.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Iodo-4-methyl-1-nitrobenzene in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction).
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Data Analysis: Integrate the ¹H NMR signals, determine the chemical shifts, and analyze the

splitting patterns. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in

the molecule.

Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound. The fragmentation pattern can offer valuable structural

insights.

Predicted Mass Spectrum
Expected Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 263, corresponding

to the molecular weight of the compound.

Key Fragmentation Pathways:

Loss of NO₂: A significant fragment at m/z = 217, resulting from the loss of a nitro group

(mass = 46).

Loss of I: A fragment at m/z = 136, corresponding to the loss of an iodine atom (mass = 127).

Loss of CH₃: A fragment at m/z = 248, due to the loss of a methyl group (mass = 15).

The relative intensities of these fragment peaks can provide further structural confirmation.

[C₇H₆INO₂]⁺˙
m/z = 263

[C₇H₆I]⁺
m/z = 217

- NO₂

[C₇H₆NO₂]⁺
m/z = 136

- I

[C₆H₃INO₂]⁺
m/z = 248

- CH₃
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Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Iodo-4-methyl-1-nitrobenzene in

mass spectrometry.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam,

causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-
Iodo-4-methyl-1-nitrobenzene. By applying fundamental principles of IR, NMR, and mass

spectrometry, and drawing comparisons with analogous structures, we have established a

comprehensive set of expected spectral characteristics. This information serves as a valuable

resource for the identification and characterization of this compound in a research and

development setting. The provided experimental protocols offer a standardized approach for

obtaining empirical data, which can then be compared against these predictions for definitive

structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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